6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC15888519
Molecular Formula: C12H15IN2O3S
Molecular Weight: 394.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15IN2O3S |
|---|---|
| Molecular Weight | 394.23 g/mol |
| IUPAC Name | 6-tert-butylsulfonyl-3-iodo-7-methoxyimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C12H15IN2O3S/c1-12(2,3)19(16,17)9-7-15-10(13)6-14-11(15)5-8(9)18-4/h5-7H,1-4H3 |
| Standard InChI Key | HQCUERDZTVBOKK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)S(=O)(=O)C1=CN2C(=NC=C2I)C=C1OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine has the molecular formula C₁₂H₁₅IN₂O₃S and a molecular weight of 394.23 g/mol . Its IUPAC name, 6-tert-butylsulfonyl-3-iodo-7-methoxyimidazo[1,2-a]pyridine, reflects the positions of its functional groups:
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A tert-butylsulfonyl group at the 6-position.
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An iodine atom at the 3-position.
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A methoxy group at the 7-position.
The compound’s structure was confirmed via spectroscopic methods, including ¹H NMR and ¹³C NMR, which identify proton and carbon environments consistent with the imidazo[1,2-a]pyridine scaffold . The Standard InChIKey (HQCUERDZTVBOKK-UHFFFAOYSA-N) ensures unambiguous chemical identification.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Likely polar aprotic solvents | |
| Stability | Stable under inert conditions |
The tert-butylsulfonyl group enhances solubility in organic solvents, while the iodine atom contributes to molecular polarity, influencing reactivity in cross-coupling reactions .
Synthetic Methodologies
General Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are typically synthesized via cyclization reactions between 2-aminopyridines and carbonyl compounds. For example, ultrasound-assisted reactions using iodine and ionic liquids like [BMIM]BF₄ have achieved high yields (up to 87%) under mild conditions . These methods avoid high temperatures and lengthy reaction times associated with traditional protocols .
Functionalization at the 3-Position
Reactivity and Chemical Transformations
Nucleophilic Substitution
The iodine atom at C3 undergoes nucleophilic aromatic substitution with amines, thiols, or alkoxides, enabling the synthesis of diverse derivatives. For instance, reaction with piperazine yields compounds with enhanced pharmacokinetic profiles .
Cross-Coupling Reactions
The iodine substituent facilitates Suzuki-Miyaura and Sonogashira couplings, integrating aryl, heteroaryl, or alkyne groups. Palladium catalysts like Pd(PPh₃)₄ are effective for these transformations, as demonstrated in the synthesis of biaryl derivatives .
Reductive Deiodination
NaBH₄-NiCl₂ systems selectively reduce the C–I bond to C–H, providing a route to deiodinated analogs for structure-activity relationship (SAR) studies .
Applications in Medicinal Chemistry
Kinase and Enzyme Inhibition
The imidazo[1,2-a]pyridine core is a privileged structure in kinase inhibitors. Derivatives of this compound exhibit inhibitory activity against PI3K/mTOR pathways, with IC₅₀ values in the nanomolar range . The tert-butylsulfonyl group enhances binding affinity to hydrophobic enzyme pockets .
Antibacterial and Antiviral Agents
Structural analogs demonstrate broad-spectrum antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus (MIC = 2–4 µg/mL) . The iodine atom’s electronegativity may contribute to membrane disruption mechanisms.
Prodrug Development
Phosphonopropionate derivatives of this compound act as prodrugs for bone-targeted therapies, leveraging the imidazo[1,2-a]pyridine moiety’s stability under physiological conditions .
Analytical and Computational Studies
Spectroscopic Analysis
¹H NMR spectra reveal characteristic signals:
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A singlet at δ 1.45 ppm for the tert-butyl group.
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Doublets at δ 7.82–7.73 ppm for aromatic protons .
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 394.23.
Density Functional Theory (DFT) Calculations
DFT studies predict the lowest unoccupied molecular orbital (LUMO) to localize on the iodine and sulfonyl groups, rationalizing their reactivity in electrophilic substitutions .
Future Directions
Targeted Drug Delivery
Conjugation with nanoparticle carriers could enhance bioavailability, particularly for oncology applications .
Green Chemistry Innovations
Developing biocatalytic methods for sulfonylation and iodination could reduce reliance on hazardous reagents .
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